molecular formula C17H19F6NO4 B13717370 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid

3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid

Cat. No.: B13717370
M. Wt: 415.33 g/mol
InChI Key: WSDMSXGGWDJBIX-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a phenyl ring substituted with two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid typically involves multiple steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the butyric acid backbone: This can be achieved through various organic reactions such as alkylation or acylation.

    Introduction of the trifluoromethyl groups: The phenyl ring is substituted with trifluoromethyl groups using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butyric acid moiety.

    Reduction: Reduction reactions could target the carbonyl group in the Boc protecting group.

    Substitution: The trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a potential drug candidate or intermediate in drug synthesis.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-4-phenylbutyric Acid: Lacks the trifluoromethyl groups, making it less hydrophobic.

    4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid: Lacks the Boc-amino group, reducing its reactivity in certain biological contexts.

Uniqueness

The presence of both the Boc-protected amino group and the trifluoromethyl-substituted phenyl ring makes 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid unique. This combination of features can influence its solubility, reactivity, and interactions with biological molecules.

Properties

Molecular Formula

C17H19F6NO4

Molecular Weight

415.33 g/mol

IUPAC Name

4-[2,4-bis(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C17H19F6NO4/c1-15(2,3)28-14(27)24-11(8-13(25)26)6-9-4-5-10(16(18,19)20)7-12(9)17(21,22)23/h4-5,7,11H,6,8H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

WSDMSXGGWDJBIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)CC(=O)O

Origin of Product

United States

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